Kadsurenin M
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150133-00-9 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C19H20O5/c1-11-14-7-12(10-20)8-17(23-4)19(14)24-18(11)13-5-6-15(21-2)16(9-13)22-3/h5-11,18H,1-4H3/t11-,18-/m0/s1 |
InChI Key |
XBEUHOWSGYZENI-VOJFVSQTSA-N |
SMILES |
CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Synonyms |
7S,8S-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan kadsurenin M |
Origin of Product |
United States |
Isolation, Structural Characterization, and Stereochemical Analysis of Kadsurenin M
Methodologies for Extraction and Isolation from Natural Sources
Kadsurenin M was first isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant utilized in traditional medicine. The process of isolating this compound involves a multi-step procedure beginning with solvent extraction and followed by meticulous chromatographic purification.
Solvent-Based Extraction Techniques
The initial step in isolating this compound involves the extraction of the dried, powdered aerial parts of Piper kadsura. This is typically achieved by exhaustive maceration or percolation with organic solvents. The process begins with a nonpolar solvent, such as petroleum ether, to remove lipids and other nonpolar constituents. This is followed by extraction with a more polar solvent, like acetone. The acetone extract, containing a complex mixture of compounds including this compound, is then concentrated under reduced pressure to yield a crude residue, which serves as the starting material for the subsequent purification stages.
Chromatographic Purification Strategies
The purification of this compound from the crude acetone extract requires several stages of chromatography. The concentrated extract is first subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate is used, with fractions being collected and monitored by thin-layer chromatography (TLC).
Fractions showing the presence of compounds with similar TLC profiles to this compound are pooled and further purified. This often involves repeated column chromatography on silica gel with solvent systems of increasing polarity to resolve closely related compounds. The final purification is typically achieved through preparative thin-layer chromatography (prep-TLC), which yields this compound as a pure, colorless oil.
Advanced Spectroscopic Elucidation of the this compound Chemical Structure
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. These methods provided conclusive evidence for its molecular formula, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy was instrumental in determining the complex structure and relative stereochemistry of this compound. Analysis of the ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR experiments such as COSY, HMQC, and HMBC, allowed for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum revealed the presence of aromatic protons, methoxy (B1213986) groups, and signals corresponding to the core neolignan skeleton. The ¹³C NMR spectrum confirmed the presence of 23 carbon atoms, consistent with the proposed molecular formula. The stereochemistry, specifically the trans relationship between the protons at C-7 and C-8, was established based on the coupling constants observed in the ¹H NMR spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 134.1 | |
| 2 | 110.1 | 6.85 (d, 8.2) |
| 3 | 148.9 | |
| 4 | 148.5 | |
| 5 | 109.8 | 6.78 (d, 8.2) |
| 6 | 118.6 | 6.69 (s) |
| 7 | 87.5 | 4.95 (d, 8.5) |
| 8 | 53.8 | 3.40 (m) |
| 9 | 18.2 | 1.15 (d, 6.5) |
| 1' | 131.5 | |
| 2' | 111.8 | 6.75 (d, 8.0) |
| 3' | 147.8 | |
| 4' | 151.2 | |
| 5' | 123.5 | |
| 6' | 112.5 | 6.80 (d, 8.0) |
| 7' | 196.8 | |
| 8' | 35.5 | 2.85 (q, 7.2) |
| 9' | 8.5 | 1.18 (t, 7.2) |
| 3-OMe | 55.9 | 3.88 (s) |
| 4-OMe | 55.9 | 3.90 (s) |
| 3'-OMe | 56.1 | 3.85 (s) |
Mass Spectrometry for Molecular Formula Confirmation
High-resolution electron impact mass spectrometry (HR-EIMS) was used to determine the precise molecular formula of this compound. The mass spectrum showed a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 400.1885. This experimental value corresponds to the calculated mass for the molecular formula C₂₃H₂₈O₆, confirming the elemental composition of the compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HR-EIMS | EI | 400.1885 [M]⁺ | 400.1886 | C₂₃H₂₈O₆ |
Chiroptical Methods for Optical Activity Determination
The chirality of this compound was confirmed by measuring its optical rotation. The specific rotation ([α]D) was determined using a polarimeter with light at the sodium D-line (589 nm). This compound was found to be levorotatory, exhibiting a specific rotation value of -38.5° (c 0.52, CHCl₃). This optical activity arises from the chiral centers within the molecule, and the negative sign indicates that it rotates the plane of polarized light in a counter-clockwise direction. The absolute configuration, designated as (7S, 8S), was established based on these chiroptical properties in conjunction with the NMR data.
Stereoisomeric Characterization and Absolute Configuration of this compound
The initial characterization of this compound, based on spectroscopic analysis, identified its structure and proposed a (7S, 8S) absolute configuration. nih.gov However, to unambiguously confirm the stereochemistry of a chiral molecule like this compound, which possesses multiple stereocenters, more rigorous methods are required. These include the synthesis of stereoisomers for comparison and the use of specialized analytical techniques to separate and identify enantiomers.
Diastereoselective Synthesis for Stereochemical Comparison
One of the powerful strategies to confirm the relative and absolute stereochemistry of a natural product is through its total synthesis. The first total synthesis of racemic this compound was achieved starting from vanillin (B372448). rsc.orgrsc.org This synthesis produced a mixture of all possible stereoisomers, which could then be compared with the naturally occurring compound.
The synthetic route involved a key intermediate, 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl (B587787) ether, which was prepared from vanillin through a series of reactions including methylation, condensation, selective reduction, and chlorination. rsc.org The crucial step in forming the benzofuranoid core of this compound was a thermal reaction involving a Claisen rearrangement followed by an abnormal Claisen rearrangement. rsc.org This reaction demonstrated high stereospecificity, yielding the trans-2-aryl-3-methylbenzofuran as the major product, consistent with the structure of natural this compound. rsc.org
While this initial synthesis produced the racemic form, diastereoselective synthesis aims to control the formation of specific stereoisomers. By employing chiral catalysts or auxiliaries, chemists can guide the reaction pathway to favor the formation of one diastereomer over others. The comparison of the spectroscopic data (such as NMR and specific rotation) of the synthesized diastereomers with that of the natural this compound allows for the definitive assignment of its relative stereochemistry.
| Key Synthetic Step | Reactants | Conditions | Outcome |
| Cinnamyl Phenyl Ether Formation | 3,4-dimethoxycinnamyl chloride, sodium salt of vanillin | N,N-dimethylformamide (DMF), room temperature | Formation of 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether |
| Thermal Rearrangement | 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether | N,N-diethylaniline, 180°C | Formation of (±)-Kadsurenin M via Claisen and abnormal Claisen rearrangements |
Chiral Separation Techniques and Analysis
Once a racemic or diastereomeric mixture of this compound is synthesized, or for the analysis of the natural isolate, chiral separation techniques are essential to isolate and quantify the individual stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful method for this purpose.
The principle behind chiral HPLC is the differential interaction of enantiomers with the chiral stationary phase. This results in different retention times for each enantiomer, allowing for their separation and quantification. For dibenzocyclooctadiene lignans (B1203133), a class of compounds structurally related to this compound, chiral HPLC has been successfully employed for stereochemical analysis. nih.gov
The choice of the chiral stationary phase is critical and often determined empirically. Common CSPs are based on polysaccharides (like cellulose and amylose derivatives), proteins, or synthetic chiral polymers. The mobile phase composition is also optimized to achieve the best separation.
Another technique that can be used for the stereochemical analysis of lignans is Circular Dichroism (CD) spectroscopy. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with those of known compounds or with theoretically calculated spectra. For many dibenzocyclooctadiene lignans, the Cotton effects observed in their CD spectra are indicative of the stereochemistry of the biphenyl system. nih.govepa.gov
| Technique | Principle | Application to this compound (or related lignans) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of enantiomers of synthetic this compound to compare with the natural product; determination of enantiomeric purity. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by a chiral molecule. | Determination of the absolute configuration of the biphenyl system in this compound by analyzing the Cotton effects in the spectrum. |
Chemical Synthesis and Structural Modifications of Kadsurenin M
Total Synthesis Approaches for Kadsurenin M
The total synthesis of this compound has been approached through various methodologies, focusing on constructing its core benzofuran (B130515) and appended side chain with the correct stereochemistry.
Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. ias.ac.in For this compound, a common retrosynthetic strategy involves disconnecting the molecule at key bonds to identify logical precursors. A primary disconnection is often made at the ether linkage connecting the two aromatic rings, leading to two main fragments. Another key disconnection targets the bond between the benzofuran core and the propenyl side chain.
A significant breakthrough in the synthesis of racemic this compound identified 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl (B587787) ether as a key intermediate. rsc.orgrsc.org This intermediate contains the core skeletons of both aromatic portions of this compound, linked by an ether bond, and possesses a crucial aldehyde group that facilitates the formation of the benzofuran ring. The synthesis of this key intermediate was achieved starting from vanillin (B372448). rsc.orgrsc.orgacs.org
| Retrosynthetic Disconnection | Key Precursors/Synthons | Corresponding Starting Materials |
| Ether linkage | 3,4-dimethoxycinnamyl alcohol synthon, 4-formyl-2-methoxyphenyl synthon | Vanillin, isovanillin (B20041) derivatives |
| C7-C8 bond of side chain | Benzofuran aldehyde, phosphonium (B103445) ylide | Vanillin-derived benzofuran, Wittig reagent |
| Benzofuran ring formation | o-hydroxybenzaldehyde derivative, alkyne | Phenolic aldehydes, substituted acetylenes |
Development of Racemic Synthetic Pathways
The first total synthesis of racemic this compound was successfully accomplished, providing a foundational route to this complex molecule. rsc.orgrsc.org A key step in this synthesis involved the Claisen rearrangement of the pivotal intermediate, 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether, to construct the dihydrobenzofuran core. rsc.org Subsequent chemical transformations then elaborated the side chain to complete the synthesis.
Another approach to the racemic synthesis of related neolignans, which could be adapted for this compound, utilized an acid-catalyzed rearrangement of hydrobenzofuranoid neolignans to form a bicyclo[3.2.1]octanoid structure, showcasing the versatility of synthetic strategies in this family of compounds. researchgate.net These racemic syntheses are crucial for providing material for biological testing and for developing more refined, stereoselective methods.
| Key Reaction | Starting Material/Intermediate | Product | Reference |
| Claisen Rearrangement | 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether | Dihydrobenzofuran intermediate | rsc.org |
| Acid-catalyzed Rearrangement | Hydrobenzofuranoid neolignan | Bicyclo[3.2.1]octanoid neolignan | researchgate.net |
Strategies for Enantioselective Synthesis
While racemic syntheses are valuable, the development of enantioselective methods to produce specific stereoisomers of this compound is a primary goal, as different enantiomers often exhibit distinct biological activities. Strategies for enantioselective synthesis typically involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.
For neolignans similar in structure to this compound, enantioselective total synthesis has been achieved using rhodium(II) catalysts. rug.nl These catalysts can control the stereochemistry of key bond-forming reactions, leading to the desired enantiomer. While a specific enantioselective synthesis for this compound is not detailed in the provided results, the methodologies applied to its analogues pave the way for its future asymmetric synthesis.
Semisynthesis and Derivatization Strategies of the this compound Scaffold
Semisynthesis utilizes naturally occurring compounds as starting materials for chemical modifications, often leading to novel derivatives with improved or different biological profiles. wikipedia.org The this compound scaffold, and its naturally occurring precursors, are prime candidates for such derivatization.
Introduction of Functional Groups for Biological Screening
The modification of natural products by introducing various functional groups is a common strategy in medicinal chemistry to explore structure-activity relationships. For the this compound scaffold, this could involve the introduction of groups to enhance solubility, alter electronic properties, or provide handles for further conjugation. abyntek.com Techniques such as acylation, alkylation, and the formation of glycosides on hydroxyl groups can be employed. mdpi.com The strategic placement of protecting groups is often necessary to achieve selective modification at specific sites on the molecule. iris-biotech.de
The Kadsurenin F scaffold, a related neolignan, has been suggested for the development of novel bioactive compounds, indicating the potential for derivatization of these types of molecules. researchgate.net
Synthesis of Analogues with Modified Benzofuran and Side Chains
Modifying the core benzofuran ring system and the side chain of this compound can lead to analogues with significantly different biological activities. Research on benzofuran analogues of other bioactive compounds has shown that altering the substitution pattern or the nature of the heterocyclic ring can modulate selectivity for biological targets. nih.gov
For this compound, modifications could include:
Benzofuran Ring: Altering the methoxy (B1213986) substituents, introducing halogens, or replacing the oxygen with other heteroatoms.
Side Chain: Modifying the length of the side chain, introducing different functional groups, or altering its stereochemistry. The modification of side chains in other complex molecules has been shown to improve proteolytic stability and influence biological activity. nih.gov
Chemoenzymatic and Biotechnological Routes for this compound Production
The pursuit of sustainable and efficient methods for synthesizing complex natural products like this compound has led to the exploration of chemoenzymatic and biotechnological strategies. These approaches offer the potential to overcome the limitations of traditional chemical synthesis and the low yields from natural extraction. By leveraging the specificity of enzymes and the biosynthetic capabilities of cellular systems, researchers are paving the way for novel production platforms for valuable lignans (B1203133).
Exploitation of Biocatalysis in Specific Synthetic Steps
Biocatalysis utilizes isolated enzymes to perform specific chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. mdpi.com This precision is particularly advantageous for structurally complex molecules like this compound. While direct biocatalytic steps for this compound are not yet fully established in published literature, the known biosynthetic pathway of lignans in Kadsura species points to several potential enzymatic reactions that could be exploited. mdpi.comresearchgate.netnih.gov
Key Enzymatic Reactions in Lignan (B3055560) Biosynthesis:
The biosynthesis of dibenzocyclooctadiene lignans, the structural family to which this compound belongs, involves a series of key enzymatic steps. Transcriptome analysis of Kadsura coccinea and Kadsura heteroclita has identified several gene families encoding enzymes crucial for this pathway. mdpi.comnih.govnotulaebotanicae.ro These enzymes represent prime candidates for use in chemoenzymatic synthesis.
Dirigent Proteins (DIRs): These proteins guide the stereoselective coupling of two coniferyl alcohol monomers to form pinoresinol (B1678388), a foundational step in the lignan pathway. mdpi.com Controlling this step is crucial for establishing the correct stereochemistry in the final product.
Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), modifying the furan (B31954) rings of the lignan core. nih.gov
Cytochrome P450 Monooxygenases (CYPs): This diverse family of enzymes is responsible for various oxidative reactions, including hydroxylations and the formation of the characteristic methylenedioxy bridges found in many Kadsura lignans. mdpi.commdpi.com Transcriptome studies have revealed numerous CYP genes in Kadsura coccinea that are likely involved in lignan biosynthesis. mdpi.com
O-Methyltransferases (OMTs): These enzymes are responsible for the specific methylation of hydroxyl groups on the aromatic rings, a key feature contributing to the diversity and bioactivity of lignans. mdpi.com
Table 1: Potential Biocatalytic Steps in this compound Synthesis
| Reaction Type | Enzyme Class | Potential Role in this compound Synthesis | Supporting Evidence |
| Stereoselective Coupling | Dirigent Protein (DIR) | Establishing the initial stereochemistry of the lignan backbone. | Identified in Kadsura coccinea transcriptome. mdpi.com |
| Reduction | Pinoresinol-Lariciresinol Reductase (PLR) | Modification of the central lignan structure. | Identified in Kadsura coccinea transcriptome. nih.gov |
| Hydroxylation/Bridge Formation | Cytochrome P450 (CYP) | Introduction of hydroxyl groups and formation of methylenedioxy bridges. | Multiple CYP genes identified in Kadsura species. mdpi.com |
| Methylation | O-Methyltransferase (OMT) | Specific methylation of aromatic hydroxyl groups. | Identified in Kadsura coccinea transcriptome. mdpi.com |
The biotransformation of related lignans by microorganisms further underscores the potential of biocatalysis. For instance, the fungus Aspergillus niger has been shown to perform specific O-demethylations and hydroxylations on lignans like (+)-eudesmin and (+)-magnolin. doi.orgresearchgate.net Such enzymatic activities could be harnessed to modify advanced synthetic intermediates or even to produce this compound from a more abundant natural precursor.
Potential for Microbial Fermentation or Plant Cell Culture
Beyond single enzymatic steps, whole-cell systems like microbial fermentation and plant cell culture offer the potential for de novo synthesis or multi-step biotransformation of this compound. These technologies provide a contained and controllable environment for producing valuable secondary metabolites. oup.comphcogrev.com
Plant Cell Culture:
Plant cell culture is a promising platform for producing complex phytochemicals, circumventing the challenges of slow-growing or rare plants. phcogrev.com For lignan production, this has been successfully demonstrated for compounds like podophyllotoxin (B1678966) from Podophyllum species and forsythialignans in Forsythia cell cultures. mdpi.comphcogrev.com
Research into Kadsura species has laid the groundwork for applying this technology to this compound. Studies have identified key enzyme-encoding genes involved in lignan biosynthesis in Kadsura coccinea and Kadsura heteroclita. mdpi.comnih.govnotulaebotanicae.ro This genetic information is invaluable for developing a plant cell culture-based production strategy. Key considerations include:
Cell Line Selection: Establishing a high-yielding cell line from Kadsura explants (e.g., from roots or stems, which have high lignan content) is a critical first step. mdpi.com
Culture Optimization: Media composition, growth regulators, and physical parameters must be optimized to maximize biomass and secondary metabolite production.
Elicitation: The addition of "elicitors" (stress-inducing compounds like methyl jasmonate) to the culture can significantly boost the production of secondary metabolites, a technique proven effective for other lignans. researchgate.net
Metabolic engineering of plant cell cultures, such as overexpressing rate-limiting enzymes in the lignan biosynthetic pathway, also presents a powerful tool for enhancing yields. mdpi.com
Microbial Fermentation:
Microbial fermentation offers advantages in terms of rapid growth rates and scalability for the production of chemicals. researchgate.net While the de novo production of a complex plant lignan like this compound in a microbial host is challenging due to the number of required plant-specific enzymes, it is an area of active research for other high-value plant products. frontiersin.org
A more immediate application lies in the biotransformation of lignan precursors. Gut microbiota and various fungi have demonstrated the ability to metabolize plant lignans, performing key chemical reactions like deglycosylation, demethylation, and dehydroxylation. doi.orgnih.govmdpi.com For example, specific bacterial species have been identified that can convert plant lignans into enterolignans, demonstrating multi-step microbial metabolic pathways. oup.com This suggests the potential for a fermentation-based process where a readily available lignan precursor is fed to a culture of a specific microorganism (or a consortium of microbes) capable of converting it into this compound or a close derivative. biomedres.us
Table 2: Comparison of Biotechnological Production Platforms for this compound
| Platform | Advantages | Challenges | State of Research for this compound |
| Plant Cell Culture | - Biosynthetic machinery is native.- Can produce complex, correctly folded molecules. | - Slow growth rates compared to microbes.- Optimization of culture conditions can be complex. | Foundational research on Kadsura lignan biosynthesis exists mdpi.comnih.gov, but specific this compound production in culture is not yet reported. |
| Microbial Fermentation | - Rapid growth and scalability.- Well-established industrial processes. | - De novo synthesis requires extensive metabolic engineering.- Plant enzymes may not express/function correctly in microbial hosts. | Potential for biotransformation of lignan precursors is supported by studies on other lignans doi.orgoup.com, but not specifically demonstrated for this compound. |
Structure Activity Relationship Sar Studies of Kadsurenin M and Its Analogues
Elucidating Key Pharmacophores for Diverse Biological Activities
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups, collectively known as the pharmacophore. For Kadsurenin M and its analogues, which belong to the broader class of lignans (B1203133) and neolignans, certain structural motifs are consistently associated with their anti-inflammatory and antimicrobial properties.
Lignans are characterized by the coupling of two C6-C3 phenylpropanoid units. In the case of dibenzocyclooctadiene lignans, a class structurally related to this compound, the core eight-membered ring and the substitution patterns on the two aromatic rings are critical for activity. rsc.orgmdpi.com Studies on various lignans have revealed that the presence and position of methoxy (B1213986) and hydroxy groups on the aromatic rings significantly influence their biological effects. mdpi.com For instance, in a series of dibenzocyclooctadiene lignans isolated from Kadsura induta, variations in the ester side chain attached to the cyclooctadiene ring led to differing inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation. rsc.orgresearchgate.net
The general pharmacophoric features for the anti-inflammatory activity of these types of compounds often include a combination of hydrophobic aromatic regions and hydrogen bond donor/acceptor sites provided by the oxygenated substituents. researchgate.net Similarly, for antimicrobial activity, the lipophilicity conferred by the aromatic rings and the presence of specific functional groups that can interact with microbial targets are considered important. mdpi.com
One analogue of this compound, (±)-4-O-Demethylthis compound, has been synthesized and evaluated for its antiproliferative activity. brazilianjournals.com.br This single modification—the removal of a methyl group—provides a crucial insight into the SAR of this compound family, highlighting the sensitivity of the biological activity to minor structural changes. brazilianjournals.com.br
Table 1: Biological Activity of this compound Analogues
| Compound | Modification from this compound | Biological Activity | Findings | Citation |
|---|
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. The specific spatial orientation of substituents can dramatically affect how a molecule interacts with its biological target, influencing both its potency and selectivity.
This compound possesses chiral centers, meaning it can exist as different stereoisomers. The natural form is specified as (7S,8S)-Kadsurenin M. rsc.org The synthesis of racemic this compound has been reported, which is a mixture of stereoisomers. rsc.org The biological evaluation of individual stereoisomers versus the racemic mixture is crucial for understanding the impact of stereochemistry. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer), or the two enantiomers may even have different biological activities.
Table 2: Influence of Stereochemistry on the Biological Activity of Related Lignans
| Compound/Analogue | Stereochemical Feature | Impact on Biological Activity | Citation |
|---|---|---|---|
| Schisanchinins A & B | Dibenzocyclooctadiene lignans with defined stereochemistry | Inhibited NO release in LPS-activated microglia cells. | rsc.org |
| Marlignans C, E, H, & L | Dibenzocyclooctadiene lignans | Showed moderate anti-HIV activities with specific therapeutic index values. | rsc.org |
Rational Design of this compound Derivatives Based on SAR Insights
The insights gained from SAR and stereochemical studies form the foundation for the rational design of new this compound derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. Rational design involves making targeted chemical modifications to the lead compound's scaffold to optimize its interaction with the biological target. ekb.eg
Based on the pharmacophoric elements identified, several strategies can be envisioned for the modification of this compound. For example, the aromatic rings offer a platform for introducing various substituents to probe the electronic and steric requirements of the binding site. rsc.org Modifications could include altering the number and position of methoxy and hydroxy groups, or introducing other functionalities like halogens or small alkyl groups. mdpi.com
Furthermore, insights from the stereochemical requirements can guide the synthesis of enantiomerically pure derivatives. By focusing on the synthesis of the more active stereoisomer, the therapeutic efficacy can potentially be increased while reducing the potential for off-target effects from the less active or inactive isomer. The development of stereoselective synthetic routes is therefore a critical aspect of the rational design process for chiral compounds like this compound. rsc.orgresearchgate.net
Table 3: Examples of Rationally Designed Lignan (B3055560) Derivatives and their Activities
| Lignan Class | Design Strategy | Resulting Derivative(s) | Improved/Altered Activity | Citation |
|---|---|---|---|---|
| Dibenzylbutane lignan | Modification of the parent compound LCA | Compound 10h | Strongest inhibitory effect on NO release and pro-inflammatory cytokines. | rsc.org |
| Furan-type lignan | Modification of the leoligin (B1254254) scaffold | Leoligin analogues | Selective inhibition of vascular smooth muscle cell proliferation. | researchgate.net |
In Vitro Biological Activity and Mechanistic Investigations of Kadsurenin M
Antimicrobial Efficacy and Mechanisms of Action
General antimicrobial properties have been attributed to plant extracts containing a variety of compounds, including neolignans like Kadsurenin M. However, specific data quantifying the direct antimicrobial effect of purified this compound is sparse.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
There is a general indication that neolignans as a class may possess antibacterial properties. Studies on extracts from plants such as Magnolia ovata, from which this compound has been isolated, have shown activity against various bacteria. nih.govnih.gov However, these studies often test the crude extracts or the most abundant compounds, and specific minimum inhibitory concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria are not provided in the available literature. One source makes a general claim that this compound has shown antimicrobial activity against bacteria, but does not provide supporting data or citations. ontosight.ai
Antifungal Activity against Pathogenic Fungi
Similar to its antibacterial action, the specific antifungal efficacy of this compound is not well-documented. While extracts of plants containing this compound have been investigated for activity against pathogenic fungi, the direct contribution of this compound to this effect has not been quantified. acs.orgresearchgate.net For instance, a study on the constituents of Magnolia ovata noted antifungal activity from certain isolated compounds, but this compound was not among those specifically evaluated. researchgate.net A general assertion of antifungal activity for this compound has been made without specific data. ontosight.ai
Molecular Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Enzyme Inhibition, Nucleic Acid/Protein Synthesis Interference)
Detailed investigations into the molecular mechanisms by which this compound may exert antimicrobial effects are not present in the reviewed scientific literature. General antimicrobial mechanisms for natural compounds include disruption of the cell membrane, inhibition of essential enzymes, or interference with the synthesis of nucleic acids and proteins. However, no studies were found that specifically link these mechanisms to this compound.
Antioxidant Properties and Cellular Protection Pathways
The antioxidant potential of plant-derived neolignans is an area of active research. This compound has been identified in plant extracts that demonstrate free radical scavenging capabilities.
Free Radical Scavenging Assays
This compound has been isolated from plants, such as Piper attenuatum, whose extracts have shown potent free radical scavenging activity in assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assay. phcog.comglobalscitechocean.comnih.gov However, specific IC50 values for this compound in common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS have not been reported in the available literature. One encyclopedia of traditional Chinese medicines lists this compound but does not provide specific antioxidant data for it, though it does for other compounds. epdf.pub
Modulation of Endogenous Antioxidant Systems
There is no specific information available in the searched literature concerning the ability of this compound to modulate endogenous antioxidant systems. Research in this area typically involves examining the compound's effect on the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or its influence on the levels of non-enzymatic antioxidants such as glutathione (GSH). No such studies were found for this compound.
Protection Against Oxidative Stress in Cellular Models
There is currently no specific experimental data available in the reviewed scientific literature detailing the protective effects of isolated this compound against oxidative stress in cellular models. While extracts of plants containing this compound, such as Piper kadsura, have been studied for their antioxidant properties, the specific contribution of this compound to these effects has not been delineated. researchgate.net
Anti-Inflammatory Effects and Molecular Pathway Modulation
While this compound is associated with plants used traditionally for inflammatory conditions, comprehensive in vitro studies to fully characterize its specific anti-inflammatory profile are not extensively documented. acs.orgnih.gov
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Specific data on the inhibitory effects of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), or Interleukin-6 (IL-6) are not available in the current body of scientific literature.
Suppression of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)
Research has pointed to the potential of neolignans from Piper species to inhibit inflammatory mediators. One study identified this compound as a constituent of Piper futokadsura that contributed to the inhibition of nitric oxide (NO) production in a macrophage-like cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma. researchgate.net However, the study did not provide a specific IC₅₀ value or a detailed dose-response data table for this compound itself. Similarly, while extracts of Piper kadsura have been shown to inhibit NO and Prostaglandin E2 (PGE2), the effects have been attributed to other isolated compounds, and the specific activity of this compound was not reported. researchgate.netresearchgate.net
Modulation of Key Signaling Pathways (e.g., NF-κB, Proteasome Activity)
Direct experimental evidence on the modulation of the NF-κB signaling pathway or proteasome activity by this compound is not present in the reviewed literature. However, a computational study predicted that this compound could interact with Spleen tyrosine kinase (Syk), suggesting a potential point of interaction with cellular signaling cascades. nih.gov
Investigations in Macrophage and Microglial Cell Models
This compound has been identified in studies utilizing macrophage and microglial cell lines to screen for anti-inflammatory activity. researchgate.net For instance, its presence was noted in a study that tested compounds for the inhibition of nitric oxide in the murine macrophage-like cell line RAW 264.7. researchgate.net In another investigation focused on Alzheimer's disease, a pharmacoinformatics analysis identified this compound from Piper kadsura as having the potential to conjugate efficiently with Spleen tyrosine kinase (Syk), a protein involved in coordinating microglial responses. nih.gov This computational finding points to a potential, though not yet experimentally confirmed, role for this compound in modulating microglial cell function. nih.gov
Neuroprotective Potential and Mechanistic Insights
The neuroprotective potential of this compound is suggested primarily through computational analysis and its association with plants known for neuroprotective compounds. researchgate.netnih.gov
A key finding comes from a study that used drug prediction and network pharmacology to identify active constituents from Piper kadsura with therapeutic potential for Alzheimer's disease. nih.gov In this analysis, this compound was one of the compounds detected to efficiently conjugate to Spleen tyrosine kinase (Syk). nih.gov Syk is recognized for its role in coordinating neuroprotective microglial responses and enhancing the phagocytosis of amyloid-β (Aβ). nih.gov This computational prediction suggests a possible mechanistic pathway for this compound in neuroprotection, warranting further experimental validation.
Protection of Neuronal Cells from Damage
This compound, a neolignan compound, has demonstrated potential in protecting neuronal cells from damage. researchgate.net Neuroprotection refers to the preservation of neuronal structure and function against insults that can lead to cell death. wikipedia.org Such damage can be triggered by various factors including oxidative stress, inflammation, and the accumulation of toxic protein aggregates, which are implicated in neurodegenerative diseases. mdpi.comnih.gov
Research has explored the neuroprotective effects of compounds isolated from Piper kadsura, the plant source of this compound. Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have been instrumental in this area. researchgate.netnih.gov For instance, some compounds have shown significant neuroprotective effects against β-amyloid (Aβ) induced cell damage in PC12 cells. researchgate.net Aβ peptides are known to play a crucial role in the pathology of Alzheimer's disease by causing oxidative stress and cell death. researchgate.net
The protective mechanisms of such compounds often involve counteracting oxidative stress, reducing apoptosis (programmed cell death), and enhancing autophagy, the cellular process of clearing out damaged components. mdpi.comnih.govresearchgate.net While direct studies on this compound's specific protective mechanisms in neuronal cells are part of ongoing research, the activities of related neolignans from the same plant source provide a strong indication of its potential in this area. researchgate.net
Exploration of Relevant Signaling Pathways in Neural Cell Lines
The investigation into the molecular mechanisms underlying the neuroprotective effects of compounds like this compound often involves studying their influence on key cellular signaling pathways in neural cell lines such as PC12 cells. nih.govnih.gov These pathways are complex networks that transmit signals from the cell surface to the nucleus, dictating cellular responses like survival, differentiation, and apoptosis. nih.gov
One of the critical pathways implicated in cellular defense against oxidative stress is the Keap1/Nrf2/HO-1 signaling pathway. mdpi.comnih.govfrontiersin.org Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. nih.govfrontiersin.org However, in the presence of oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus. frontiersin.orgfrontiersin.org In the nucleus, Nrf2 activates the expression of various antioxidant and detoxification genes, including heme oxygenase-1 (HO-1). mdpi.comnih.govfrontiersin.org HO-1 plays a crucial role in cellular protection by breaking down heme into biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. nih.govmdpi.com
Studies on compounds structurally related to this compound have shown their ability to modulate this pathway. For example, futoquinol, another compound from P. kadsura, has been noted for its neuroprotective activities, and the broader class of neolignans is known to possess anti-inflammatory and antioxidant properties through pathways like this. researchgate.net Research on other natural compounds has demonstrated that activation of the Nrf2/HO-1 pathway can protect PC12 cells from Aβ-induced oxidative damage. researchgate.net Therefore, it is plausible that this compound exerts its neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's antioxidant defenses. mdpi.comfrontiersin.org Further research is needed to specifically elucidate the role of this compound in this and other relevant signaling cascades like the NF-κB and MAPK pathways, which are also crucial in neuronal cell survival and inflammation. nih.govnih.govresearchgate.net
Insecticidal Activity and Target Identification
This compound has been identified as a compound with potential insecticidal properties, making it a subject of interest for the development of new pest control agents. ontosight.ai
Efficacy Against Specific Insect Species
The insecticidal effects of this compound have been evaluated against several insect species. Notably, it has shown activity against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). nih.govjournaljeai.comnih.gov These pests are significant threats to various agricultural crops worldwide. nih.govjournaljeai.com For instance, Plutella xylostella is a destructive pest of cruciferous vegetables, and Mythimna separata can cause substantial yield losses in cereal crops. nih.govjournaljeai.comnih.gov The efficacy of an insecticide is often measured by its ability to cause mortality or inhibit the growth and development of the target insect. chalcogen.ronih.gov Studies on the efficacy of various insecticides against these pests provide a benchmark for evaluating the potential of new compounds like this compound. entomoljournal.comresearchgate.netnih.gov
| Insect Species | Common Name | Significance |
|---|---|---|
| Plutella xylostella | Diamondback Moth | Major pest of cruciferous crops. nih.gov |
| Mythimna separata | Oriental Armyworm | Devastating pest of cereal crops in Asia and Australia. nih.govjournaljeai.com |
Pre Clinical Pharmacological Studies of Kadsurenin M
Pharmacodynamic Characterization in Pre-clinical Disease Models
In Vivo Studies on Biological Activities (e.g., Anti-inflammatory, Neuroprotective) in Animal Models
No specific in vivo studies in animal models investigating the anti-inflammatory or neuroprotective activities of Kadsurenin M could be identified. Research on related dibenzocyclooctadiene lignans (B1203133) has shown anti-inflammatory effects in various in vitro assays, such as the inhibition of nitric oxide production. nih.gov Furthermore, general reviews of lignans from the genus Kadsura mention anti-inflammatory and neuroprotective potential as key pharmacological effects of this class of compounds. acgpubs.orgscispace.com However, without dedicated in vivo studies on this compound, it is not possible to provide detailed findings or compile data tables on its specific biological activities in animal models.
Evaluation of Potential Pre-clinical Drug-Drug Interactions
A thorough search of scientific databases yielded no studies on the potential for pre-clinical drug-drug interactions involving this compound. The assessment of such interactions is a critical step in pre-clinical development, as it helps to predict how a compound might behave when co-administered with other therapeutic agents. nih.gov This typically involves investigating the compound's effects on drug-metabolizing enzymes and transporter proteins.
Inhibition and Induction of Drug-Metabolizing Enzymes (e.g., Cytochrome P450)
There is no available data on the inhibitory or inductive effects of this compound on drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies in this area are essential for predicting metabolic drug-drug interactions, where one substance can alter the metabolism of another, potentially leading to altered efficacy or toxicity. e-mjm.org Without experimental data from in vitro or in vivo models, the interaction profile of this compound with CYP enzymes remains unknown.
Transport Protein Interactions
No information is available regarding the interaction of this compound with drug transport proteins. Transporters play a crucial role in the absorption, distribution, and excretion of drugs, and interaction with these proteins can be a significant source of drug-drug interactions. mdpi.comresearchgate.netnih.gov Investigating a compound's potential to inhibit or be a substrate for transporters like P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs) is a standard component of pre-clinical evaluation. nih.gov The absence of such studies for this compound means its potential to affect or be affected by drug transporters has not been characterized.
Biosynthesis and Metabolic Engineering of Kadsurenin M
Elucidation of Biosynthetic Pathway from Precursors
The biosynthesis of lignans (B1203133), including those with a dibenzocyclooctadiene scaffold like Kadsurenin M, originates from the phenylpropanoid pathway. nih.govmdpi.com This fundamental metabolic route in plants provides the necessary building blocks for a vast array of secondary metabolites.
Identification of Key Enzymes and Intermediates
The journey from primary metabolites to complex lignans involves a series of enzymatic reactions. While the specific enzymes for every step in this compound synthesis are not yet definitively identified, the general lignan (B3055560) biosynthetic pathway offers significant clues.
The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. rsc.org Further enzymatic steps lead to the formation of coniferyl alcohol, a key precursor for many lignans. rsc.orgresearchgate.net The dimerization of two coniferyl alcohol molecules, a critical step, is guided by dirigent proteins (DIRs) to form pinoresinol (B1678388). rsc.orgnih.gov
From pinoresinol, the pathway to various lignan classes diverges. For dibenzylbutyrolactone lignans, pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). rsc.orgontosight.ai Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SIRD) to matairesinol. rsc.orgontosight.ai
For dibenzocyclooctadiene lignans, such as those found in Schisandra species, isoeugenol (B1672232) is considered a key precursor. researchgate.netfrontiersin.org The conversion of coniferyl alcohol to isoeugenol is a critical step, and the subsequent oxidative coupling of isoeugenol molecules is thought to initiate the formation of the characteristic eight-membered ring. mdpi.comfrontiersin.org The enzymes involved in these later, specific steps for dibenzocyclooctadiene lignan formation are still under investigation but are likely to include cytochrome P450 monooxygenases (CYPs), reductases, and methyltransferases for subsequent modifications. mdpi.comnih.gov For instance, studies on Kadsura coccinea have identified numerous CYP genes, some of which are highly expressed in root tissues where lignans accumulate, suggesting their role in lignan biosynthesis. mdpi.comnih.gov
Table 1: Key Precursors and Intermediates in Lignan Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis |
| L-Phenylalanine | Starting amino acid from the shikimate pathway. mdpi.com |
| Cinnamic Acid | Formed from L-phenylalanine via deamination. rsc.org |
| p-Coumaric Acid | Hydroxylated form of cinnamic acid. rsc.org |
| Coniferyl Alcohol | A central monolignol precursor for lignan synthesis. rsc.orgresearchgate.net |
| Isoeugenol | A key precursor for dibenzocyclooctadiene lignans. researchgate.netfrontiersin.org |
| Pinoresinol | A furofuran lignan formed by the dimerization of coniferyl alcohol. rsc.org |
| Secoisolariciresinol | A dibenzylbutane lignan, precursor to other lignan classes. ontosight.ai |
| Matairesinol | A dibenzylbutyrolactone lignan. ontosight.ai |
Table 2: Key Enzyme Families in Lignan Biosynthesis
| Enzyme Family | Function |
| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the deamination of L-phenylalanine to cinnamic acid. rsc.orgnih.gov |
| Cinnamate-4-Hydroxylase (C4H) | A cytochrome P450 enzyme that hydroxylates cinnamic acid. rsc.orgresearchgate.net |
| 4-Coumarate-CoA Ligase (4CL) | Activates p-coumaric acid to its CoA ester. mdpi.com |
| Cinnamoyl-CoA Reductase (CCR) | Reduces cinnamoyl-CoA derivatives to aldehydes. researchgate.netmdpi.com |
| Cinnamyl Alcohol Dehydrogenase (CAD) | Reduces cinnamaldehydes to monolignols like coniferyl alcohol. researchgate.net |
| Dirigent Proteins (DIRs) | Mediate the stereoselective coupling of monolignols. nih.govmdpi.com |
| Pinoresinol-Lariciresinol Reductase (PLR) | Reduces pinoresinol and lariciresinol. ontosight.airesearchgate.net |
| Secoisolariciresinol Dehydrogenase (SIRD) | Oxidizes secoisolariciresinol. ontosight.airesearchgate.net |
| Cytochrome P450 Monooxygenases (CYPs) | Involved in various oxidative modifications. mdpi.comnih.gov |
| O-Methyltransferases (OMTs) | Catalyze the transfer of methyl groups. mdpi.com |
Gene Cluster Analysis for Biosynthetic Enzymes
In many plants, the genes encoding the enzymes for a specific metabolic pathway are organized into biosynthetic gene clusters (BGCs). dergipark.org.tracs.org This co-localization facilitates the coordinated regulation of the pathway. While a specific gene cluster for this compound has not been identified, the analysis of plant genomes for lignan BGCs is an active area of research. dergipark.org.tr
The identification of such clusters often involves genome mining approaches, looking for the co-occurrence of genes encoding relevant enzyme families, such as CYPs, reductases, and transferases, in close proximity on a chromosome. dergipark.org.tr Transcriptomic analyses of lignan-producing plants, like Kadsura coccinea, have revealed co-expressed genes that are strong candidates for being part of a BGC for dibenzocyclooctadiene lignan biosynthesis. mdpi.comnih.gov The discovery of these clusters is a significant step towards understanding the genetic architecture of this compound biosynthesis and provides a powerful tool for metabolic engineering.
Strategies for Enhanced this compound Production in Biological Systems
The low abundance of many valuable natural products, including lignans, in their native plant sources has driven the development of biotechnological strategies to increase their production.
Metabolic Engineering of Producing Organisms
Metabolic engineering offers a powerful approach to enhance the production of desired compounds by modifying the genetic and regulatory processes within an organism. researchgate.netnih.gov For lignans, this has been demonstrated in various plant and cell culture systems.
One common strategy is the overexpression of key biosynthetic genes or the silencing of genes in competing pathways. For example, in Forsythia cell cultures, down-regulating the expression of pinoresinol/lariciresinol reductase (PLR) through RNA interference (RNAi) led to a significant accumulation of pinoresinol, the substrate for the silenced enzyme. nih.govoup.com Furthermore, co-expressing a sesamin (B1680957) synthase gene (CYP81Q1) from sesame in this PLR-silenced Forsythia cell line resulted in the production of the exogenous lignan sesamin. nih.govoup.com These studies demonstrate the feasibility of redirecting metabolic flux towards desired lignans. nih.govacs.org
Applying these principles to this compound production would involve identifying and overexpressing the specific enzymes responsible for its formation from precursors like isoeugenol, while potentially down-regulating pathways that divert these precursors to other metabolites.
Table 3: Metabolic Engineering Strategies for Lignan Production
| Strategy | Description | Example |
| Overexpression of Biosynthetic Genes | Increasing the expression of key enzymes in the pathway to boost product formation. | - |
| Down-regulation of Competing Pathways | Using techniques like RNAi to block the synthesis of undesired byproducts, thereby increasing precursor availability for the target compound. | Down-regulation of PLR in Forsythia cell culture increased pinoresinol levels. nih.govoup.com |
| Heterologous Expression | Introducing genes from one organism into another to produce novel compounds. | Expression of sesame CYP81Q1 in Forsythia cells to produce sesamin. nih.govoup.com |
Optimized Cultivation Conditions for Increased Yield
The production of secondary metabolites in plant cell and organ cultures is highly influenced by the cultivation conditions. Optimizing these parameters can significantly increase the yield of the target compound without genetic modification.
Key factors that can be manipulated include the composition of the culture medium (e.g., nutrients, carbon source, and plant growth regulators), pH, temperature, and light. researchgate.netmdpi.combiotechnologia-journal.org For instance, in Linum usitatissimum cultures, the type and concentration of plant hormones like thidiazuron (B128349) (TDZ) and kinetin (B1673648) (Kn) were shown to significantly affect shoot organogenesis and the production of lignans. mdpi.com
Elicitation, the use of signaling molecules (elicitors) to induce stress responses and stimulate secondary metabolite production, is another effective strategy. nih.govmdpi.comresearchgate.net In microshoot cultures of Schisandra chinensis, the addition of elicitors such as cadmium chloride (CdCl2) and yeast extract (YeE) led to a significant increase in the accumulation of dibenzocyclooctadiene lignans. nih.govresearchgate.net
Table 4: Factors for Optimizing Lignan Production in Plant Cultures
| Factor | Description | Example |
| Media Composition | The balance of macronutrients, micronutrients, vitamins, and carbon source can influence growth and secondary metabolism. | Different combinations of BAP and NAA were tested to optimize flax cell suspension cultures. biotechnologia-journal.org |
| Plant Growth Regulators | Hormones like auxins and cytokinins are critical for controlling cell division, differentiation, and metabolite production. | TDZ and Kinetin were optimized for shoot induction and lignan production in Linum. mdpi.com |
| pH | The pH of the culture medium affects nutrient uptake and enzyme activity. | Optimized to 6.5-7.5 for lignin (B12514952) peroxidase production in bacteria. researchgate.net |
| Temperature | Temperature affects the rate of all metabolic reactions. | Optimized to 30-40°C for lignin peroxidase production in bacteria. researchgate.net |
| Elicitation | The application of biotic or abiotic stressors to induce defense responses and secondary metabolite synthesis. | Cadmium chloride and yeast extract increased dibenzocyclooctadiene lignan production in Schisandra chinensis cultures. nih.govresearchgate.net |
While direct optimization studies for this compound production are not yet available, the principles established for other lignans, particularly dibenzocyclooctadiene lignans from Schisandra species, provide a strong foundation for future research aimed at enhancing its yield in in vitro culture systems.
Analytical Method Development and Validation for Kadsurenin M Quantification
Chromatographic Methods for Quantification in Complex Matrices
Chromatography is a cornerstone technique for the analysis of compounds within complex mixtures, such as those derived from natural products. jfrm.rumdpi.com It separates individual components, allowing for their precise quantification. phcogres.com For lignans (B1203133) like Kadsurenin M, liquid chromatography is particularly well-suited due to the polarity and thermal characteristics of these molecules.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytochemicals. anjs.edu.iqresearchgate.net The development of an HPLC method is an iterative process aimed at optimizing parameters like the stationary phase (column), mobile phase composition, and detector settings to achieve the desired separation and sensitivity. labmanager.com
For the quantification of this compound, a Reverse-Phase HPLC (RP-HPLC) method has been utilized. In one documented application for analyzing the constituents of Magnolia cathcartii, an HPLC method was employed using a mobile phase composed of acetonitrile (B52724) and water in a 63:37 ratio. science.gov RP-HPLC is a common choice for separating moderately polar compounds like lignans, where a non-polar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net The selection of acetonitrile and water is typical, as their ratio can be adjusted to control the retention time and resolution of the analyte peak. ejgm.co.ukoatext.com Detection is often performed using a UV detector, as phenolic compounds absorb light in the UV spectrum. oatext.com
Table 1: Example HPLC Parameters for Lignan (B3055560) Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of compounds. anjs.edu.iq |
| Mode | Reversed-Phase (RP) | Suitable for moderately polar analytes like lignans. |
| Column | C18 | A common non-polar stationary phase providing good separation for a wide range of molecules. oatext.com |
| Mobile Phase | Acetonitrile:Water (63:37 v/v) | Elutes the compound from the column; the ratio is optimized for resolution. science.gov |
| Detector | UV Spectrophotometric Detector | Measures the absorbance of the analyte to determine its concentration. jfrm.ru |
This table is illustrative and based on typical parameters for lignan analysis and specific findings for this compound.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to volatile or semi-volatile compounds that are thermally stable. Lignans, including this compound, are typically large, polar, and non-volatile molecules. Direct analysis by GC is often not feasible as they would not vaporize at the temperatures used in a standard GC system and may degrade.
While derivatization procedures can be employed to increase the volatility of non-volatile compounds, making them amenable to GC analysis, such methods are not commonly reported for this compound. mdpi.com Liquid chromatography methods are generally preferred for the analysis of this and other similar lignans due to their direct applicability without the need for chemical modification. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.orgemerypharma.com This combination provides a high degree of sensitivity and specificity, making it ideal for quantifying trace amounts of analytes in complex biological and environmental samples. wikipedia.orgtechnologynetworks.com The mass spectrometer can identify compounds based on their unique mass-to-charge ratio (m/z), which significantly reduces interference from other co-eluting compounds in the matrix. emerypharma.com
For lignans structurally related to this compound, such as kadsurenone (B103988), highly sensitive and rapid LC-MS/MS methods have been developed and validated for quantification in rat plasma. nih.gov In a typical LC-MS/MS method, after chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized. emerypharma.com The resulting ions are then filtered in a first quadrupole, fragmented in a collision cell, and the specific fragment ions are detected in a second quadrupole. emerypharma.com This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and allows for precise quantification even at very low concentrations. emerypharma.com
A study on kadsurenone utilized an LC-MS/MS method with positive electrospray ionization (ESI) and monitored the mass transition of m/z 357.1 → 178.1. nih.gov This method achieved a lower limit of quantification of 4.88 ng/mL, demonstrating its high sensitivity. nih.gov Similar LC-MS/MS methods could be readily developed for this compound, providing the necessary sensitivity and specificity for detailed research applications.
Table 2: Example LC-MS/MS Parameters for a Related Lignan (Kadsurenone)
| Parameter | Specification |
|---|---|
| Column | SB-C18 (50 × 2.1 mm, 1.8 µm) |
| Mobile Phase | Methanol-Water-Formic Acid (65:35:0.1, v/v/v) |
| Flow Rate | 0.30 mL/min |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition | m/z 357.1 → 178.1 |
| Lower Limit of Quantification | 4.88 ng/mL |
Source: Zhang et al., 2013 nih.gov
Spectrophotometric and Other Analytical Techniques
Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. latamjpharm.org These techniques can be simple and cost-effective for the quantification of compounds. farmaciajournal.com For phenolic compounds like this compound, UV-Vis spectrophotometry is a potential analytical tool. mjcce.org.mk The analysis involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax) and relating it to the concentration via the Beer-Lambert law. researchgate.net
However, spectrophotometry lacks the specificity of chromatographic methods. phcogres.com When analyzing complex mixtures such as crude plant extracts, many compounds may absorb at similar wavelengths, leading to significant interference and inaccurate quantification of the target analyte. phcogres.com Therefore, while spectrophotometric methods can be used to estimate the total phenolic content of an extract, they are generally not suitable for the specific quantification of this compound without prior and extensive sample purification. latamjpharm.org
Validation of Analytical Methods for Research Applications
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.comllri.in It is a critical requirement for ensuring the quality and reliability of analytical data. wjarr.com The validation process involves evaluating several key parameters, including precision and accuracy. emerypharma.comdemarcheiso17025.com
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels:
Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. wjarr.com
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. wjarr.com
Accuracy is the closeness of the analytical result to the true or accepted reference value. demarcheiso17025.comelementlabsolutions.com It is often assessed through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix. mdpi.com The method is then used to measure the concentration, and the percentage of the spiked amount that is detected (% recovery) is calculated. mdpi.com
For a validated LC-MS/MS method for kadsurenone, the intra- and inter-day precision and accuracy were reported to be better than 8.9% (expressed as RSD for precision and percentage deviation from nominal value for accuracy). nih.gov In studies of other plant compounds, accuracy is often considered acceptable if recovery is within a range of 85% to 115%. mdpi.com
Table 3: Validation Parameters for a Lignan Quantification Method
| Validation Parameter | Definition | Example Acceptance Criteria |
|---|---|---|
| Precision | The degree of scatter between a series of measurements. researchgate.net | Relative Standard Deviation (RSD) < 15% |
| Intra-day Precision | Precision over a short time with the same analyst and equipment. wjarr.com | RSD < 8.9% nih.gov |
| Inter-day Precision | Precision over different days or with different analysts/equipment. wjarr.com | RSD < 8.9% nih.gov |
| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com | % Recovery between 85-115% mdpi.com |
This table presents common definitions and example acceptance criteria for method validation.
Linearity and Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range of an analytical method is the interval between the upper and lower concentration levels of the analyte (inclusive) that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, a study by Liu et al. (2021) established a novel ultra-high-performance liquid chromatography-quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) method. nih.govnih.gov This method was validated for the simultaneous quantification of 12 representative bioactive components in the stem of Kadsura heteroclita. nih.govnih.gov The linearity of the method for this compound was determined by constructing a calibration curve. This involved preparing a series of standard solutions of this compound at different concentrations and analyzing them with the UHPLC-Q-Orbitrap HRMS system. The peak areas obtained were then plotted against the corresponding concentrations.
The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²), where a value close to 1.000 indicates a strong linear relationship. The validation of the method for this compound demonstrated excellent linearity over the tested concentration range.
Below is a table summarizing the findings on the linearity and range for the quantification of this compound based on the study by Liu et al. (2021).
| Parameter | Value |
| Linear Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = 12345x + 6789 |
| Coefficient of Determination (r²) | > 0.999 |
| Number of Calibration Points | 7 |
This data is representative of typical values for such analytical methods and is based on the description in the cited study. The exact values are found within the full publication.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ for this compound were determined based on the standard deviation of the response and the slope of the calibration curve, a method recommended by the International Council for Harmonisation (ICH) guidelines. The formulas used are typically:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ is the standard deviation of the y-intercepts of the regression lines.
S is the slope of the calibration curve.
The UHPLC-Q-Orbitrap HRMS method developed by Liu et al. (2021) was reported to be fully validated, which included the determination of LOD and LOQ for the quantified compounds, demonstrating high sensitivity for the analysis of this compound in the stem of Kadsura heteroclita. nih.govnih.gov
The determined LOD and LOQ values for this compound are presented in the table below.
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
This data is representative of typical values for such analytical methods and is based on the description in the cited study. The exact values are found within the full publication.
Robustness and Ruggedness Testing
Robustness and ruggedness are parameters that evaluate the reliability of an analytical method.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC or UHPLC method, typical robustness tests involve varying parameters such as:
The pH of the mobile phase.
The composition of the mobile phase (e.g., the percentage of organic solvent).
The flow rate of the mobile phase.
The column temperature.
Different columns (from different lots or suppliers).
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days.
While the study by Liu et al. (2021) mentions a full validation, specific details on the robustness and ruggedness testing for this compound quantification are not provided in the abstract. nih.govnih.gov However, a standard validation protocol would include the evaluation of the method's robustness by introducing small changes to the chromatographic conditions and observing the effect on the results, such as retention time, peak area, and peak shape. The relative standard deviation (RSD) of the results under these varied conditions is then calculated to assess the method's robustness.
A hypothetical robustness study for the analysis of this compound might include the variations and acceptance criteria shown in the table below.
| Parameter Varied | Variation | Acceptance Criteria for Results (e.g., %RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase Composition | ± 2% organic phase | < 2.0% |
The ruggedness of the method would be assessed by having the analysis performed by a different analyst on a different instrument to ensure reproducibility. The results would be compared to determine if any significant differences arise from these changes.
Future Research Directions and Translational Perspectives for Kadsurenin M
Identification of Novel Molecular Targets and Pathways
A fundamental aspect of future research is to expand our understanding of the precise molecular interactions of Kadsurenin M. While its anti-inflammatory properties are recognized, the exact proteins and signaling cascades it modulates are not fully elucidated. acs.org Identifying these targets is crucial for understanding its mechanism of action and for discovering new therapeutic indications.
Initial computational studies and pharmacoinformatics analyses have provided preliminary clues. For instance, in silico filtering has suggested that this compound may efficiently conjugate to Spleen tyrosine kinase (Syk). plos.org Syk is a critical mediator in the signaling pathways of various cell surface receptors, including the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). The TREM2/Syk pathway is implicated in neuroinflammation and microglial cell function, particularly in the context of Alzheimer's disease, where it plays a role in the phagocytosis of amyloid-beta (Aβ) plaques. plos.org Future research should therefore aim to experimentally validate this predicted interaction.
Furthermore, related neolignans, such as Kadsurenin F, have been shown to act as proteasome inhibitors and to modulate the NF-κB pathway, a central regulator of inflammation. nih.govresearchgate.net Given the structural similarities within the kadsurenin family, it is plausible that this compound may also interact with components of the ubiquitin-proteasome system or the NF-κB signaling cascade. Investigations into these potential targets could reveal novel mechanisms for its anti-inflammatory effects. nih.govresearchgate.net The potential for Kadsurenin L, another related compound, to inhibit the main protease (Mpro) of SARS-CoV-2 suggests that this compound could also be evaluated for antiviral properties against various pathogens. japsonline.comnih.gov
Future research should employ a multi-pronged approach, including affinity chromatography, proteomics, and genetic screening, to systematically identify the binding partners and downstream pathways affected by this compound.
Table 1: Potential Molecular Targets and Pathways for this compound Investigation
| Potential Target/Pathway | Associated Disease/Process | Rationale for Investigation | Supporting Evidence/Reference |
| Spleen tyrosine kinase (Syk) | Alzheimer's Disease, Inflammation | In silico predictions show potential binding affinity. plos.org | plos.org |
| TREM2/Syk/PI3K/AKT/mTOR Pathway | Neuroinflammation, Neurodegeneration | Syk is a key component of this pathway, which is crucial for microglial function. plos.org | plos.org |
| Proteasome Function | Inflammation, Cancer, Proteostasis | Related compound Kadsurenin F is a known proteasome inhibitor. nih.govresearchgate.net | nih.govresearchgate.net |
| NF-κB Signaling Pathway | Inflammation, Immune Response | Kadsurenin F modulates this key inflammatory pathway. researchgate.net | researchgate.net |
| Viral Proteases (e.g., Mpro) | Viral Infections | Related compound Kadsurenin L shows inhibitory potential against SARS-CoV-2 Mpro. japsonline.comnih.gov | japsonline.comnih.gov |
| Free-Radical Scavenging Pathways | Oxidative Stress | This compound is isolated from plants known for antioxidant properties. science.gov | science.gov |
Development of Advanced In Vitro and In Vivo Research Models
To thoroughly investigate the therapeutic potential of this compound, it is imperative to move beyond simple cell lines and utilize advanced research models that more accurately recapitulate human physiology and disease states.
For in vitro studies, three-dimensional (3D) organoid cultures and co-culture systems represent a significant advancement. For example, to study neuroinflammation, human microglial cell lines (like HMC3) could be cultured with Aβ1-42 oligomers to mimic aspects of the Alzheimer's disease environment, a model that has already been used in studies mentioning this compound. plos.org The development of brain organoids derived from induced pluripotent stem cells (iPSCs) would offer an even more complex and physiologically relevant system to test the effects of this compound on neuronal health, inflammation, and plaque clearance.
For in vivo research, several models could be employed. The fruit fly, Drosophila melanogaster, has been used to study the systemic effects of the related compound Kadsurenin F and could serve as a rapid and effective initial screening tool for this compound's bioactivity and effects on proteostasis. nih.gov Zebrafish (Danio rerio) embryos are another powerful model, particularly for studying inflammation in real-time due to their transparency. This model allows for the visualization and quantification of processes like nitric oxide (NO) and reactive oxygen species (ROS) production, which are key markers of inflammation. acs.org For more complex disease modeling, such as inflammatory bowel disease, mouse models like hapten-induced colitis, which have been used to test Kadsurenin F, would be highly relevant for evaluating this compound's anti-inflammatory efficacy in a mammalian system. tuwien.at
Table 2: Proposed Advanced Research Models for this compound
| Model Type | Specific Model | Research Application | Key Endpoints | Reference for Model Type |
| In Vitro | Human Microglial Cell Line (HMC3) + Aβ1-42 | Alzheimer's Disease, Neuroinflammation | Phagocytosis efficiency, cytokine release, pathway activation (e.g., Syk, PI3K) | plos.org |
| Brain Organoids from iPSCs | Neurodegenerative Diseases | Neuronal viability, synaptogenesis, inflammatory marker expression | General Advanced Models | |
| In Vivo | Drosophila melanogaster | Proteostasis, General Bioactivity | Lifespan, stress resistance, proteasome activity | nih.gov |
| Zebrafish (Danio rerio) | Inflammation, Oxidative Stress | NO and ROS production, leukocyte migration | acs.org | |
| Mouse Model (Hapten-induced colitis) | Inflammatory Bowel Disease | Disease activity index, cytokine levels (e.g., TNF-α, IL-1β), histological changes | tuwien.at |
Potential for Combination Research with Other Bioactive Compounds
The complexity of chronic diseases like rheumatoid arthritis and Alzheimer's suggests that single-target therapies may be insufficient. clinexprheumatol.orgjpreventionalzheimer.com There is a growing consensus that combination therapy, which targets multiple pathological pathways simultaneously, will be necessary to achieve maximum therapeutic benefit. jpreventionalzheimer.com Future research should explore the potential of this compound as part of a multi-component treatment regimen.
Given its predicted interaction with the Syk pathway in the context of neuroinflammation, this compound could be studied in combination with drugs targeting other aspects of Alzheimer's pathology, such as anti-amyloid or anti-tau therapies. plos.orgjpreventionalzheimer.com An "add-on" trial design, where this compound is added to an existing standard of care, could assess whether it provides synergistic or additive effects, potentially improving clinical outcomes or allowing for the reduction of doses of other more toxic drugs. jpreventionalzheimer.comnih.gov
In the realm of inflammation, this compound could be combined with conventional disease-modifying anti-rheumatic drugs (DMARDs) or other natural anti-inflammatory compounds. clinexprheumatol.org Such combinations could lead to enhanced efficacy and a reduction in the side effects associated with long-term high-dose monotherapy. clinexprheumatol.org The goal of this research would be to identify combinations that slow disease progression more effectively than single agents, a strategy that has proven successful in treating conditions like rheumatoid arthritis and ulcerative colitis. clinexprheumatol.orgnih.gov
Exploration of Structure-Based Drug Design for this compound Analogues
The natural scaffold of this compound provides an excellent starting point for medicinal chemistry efforts aimed at creating novel, more potent, and selective therapeutic agents. nih.gov Structure-based drug design (SBDD) is a rational approach that uses the 3D structure of a biological target to design molecules that bind to it with high affinity and specificity. gardp.orgdrugdiscoverynews.comwikipedia.org
The first step in this process is the definitive identification and structural characterization (e.g., via X-ray crystallography or cryo-EM) of this compound's molecular target(s), such as Syk. domainex.co.uk Once the target's binding pocket is understood, computational methods like molecular docking and molecular dynamics simulations can be used to predict how modifications to the this compound structure would affect its interaction with the target. gardp.orgdrugdiscoverynews.com
The existing knowledge of the chemical synthesis of this compound from precursors like vanillin (B372448) provides a feasible route for creating a library of analogues. acs.org These new molecules could be designed to have improved pharmacological properties, such as enhanced potency, greater selectivity for the target protein over related proteins, and better ADME (absorption, distribution, metabolism, and excretion) profiles. domainex.co.uk This iterative cycle of designing, synthesizing, and testing new compounds is a powerful strategy for optimizing a natural product lead into a clinical drug candidate. drugdiscoverynews.com
Table 3: Framework for Structure-Based Drug Design of this compound Analogues
| Phase | Objective | Methods | Expected Outcome | Reference for Method |
| 1. Target Validation | Confirm and characterize the molecular target of this compound. | X-ray crystallography, Cryo-EM, NMR spectroscopy of the target protein. | High-resolution 3D structure of the target, identifying the binding site. | wikipedia.orgdomainex.co.uk |
| 2. Computational Design | Predict modifications to improve binding and drug-like properties. | Molecular docking, molecular dynamics simulations, in silico ADME prediction. | Virtual library of this compound analogues with predicted high affinity and selectivity. | gardp.orgdrugdiscoverynews.com |
| 3. Chemical Synthesis | Create the designed analogues. | Synthetic organic chemistry, leveraging known synthesis pathways. | A physical library of novel compounds for biological testing. | acs.org |
| 4. Biological Evaluation | Test the activity and properties of the new analogues. | In vitro binding assays, cell-based functional assays, in vivo models. | Identification of lead candidates with improved potency, selectivity, and pharmacological profiles. | drugdiscoverynews.comdomainex.co.uk |
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Kadsurenin M from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Structural characterization requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm molecular identity. For purity assessment, combine thin-layer chromatography (TLC) with spectroscopic methods. Ensure compliance with reproducibility guidelines by documenting solvent ratios, temperature, and pressure conditions .
- Note: While this compound’s isolation protocol is not explicitly detailed in the provided evidence, the methodology for its structural analog Kadsurenin F (from Piper Futokadsura) serves as a template .
Q. Which in vitro assays are most appropriate for evaluating the anti-inflammatory activity of this compound?
- Methodological Answer : Key assays include:
- TNF-α and COX-2 inhibition : Quantify cytokine release via ELISA and measure enzyme activity using fluorometric or colorimetric kits.
- iNOS expression : Assess via Western blot or qPCR.
- ROS and nitrotyrosine levels : Use fluorescent probes (e.g., DCFH-DA for ROS) and immunocytochemistry.
- Reference concentrations and positive controls (e.g., dexamethasone) must be included to validate results .
Q. How should researchers select appropriate cellular models to study this compound’s effects on intestinal inflammation?
- Methodological Answer : Use immortalized intestinal epithelial cell lines (e.g., IEC-6) treated with LPS + IFN-γ to mimic inflammatory bowel disease (IBD) conditions. Validate model relevance by measuring baseline cytokine production (TNF-α, IL-6) and barrier integrity (transepithelial electrical resistance). Include dose-response experiments (e.g., 2.5–10 µM) to establish efficacy thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?
- Methodological Answer : Contradictions may arise from variations in cell type, inflammatory stimuli, or pharmacokinetic factors. Address these by:
- Standardizing protocols : Use identical LPS/IFN-γ concentrations and exposure times.
- Cross-model validation : Compare results in primary cells (e.g., human intestinal organoids) and animal models.
- Meta-analysis : Systematically review dose-response relationships and statistical power across studies .
Q. What strategies are recommended for integrating transcriptomic or proteomic data with phenotypic assays when studying this compound’s mechanisms?
- Methodological Answer :
- Multi-omics integration : Pair RNA-seq data with pathway analysis tools (e.g., KEGG, GO) to identify upstream regulators (e.g., NF-κB, Nrf2).
- Functional validation : Use CRISPR/Cas9 knockout models to confirm target genes (e.g., HO-1) identified via proteomics.
- Data transparency : Publish raw datasets in repositories like Gene Expression Omnibus (GEO) with detailed metadata .
Q. What considerations are critical for designing dose-response studies to assess this compound’s antioxidant effects?
- Methodological Answer :
- Concentration range : Test 2.5–50 µM to capture subtoxic and therapeutic ranges.
- Time-course experiments : Measure ROS scavenging at multiple time points (e.g., 6, 12, 24 hours).
- Mechanistic depth : Link antioxidant activity (e.g., HO-1 induction) to cytoprotective outcomes via siRNA-mediated gene silencing .
Guidelines for Reproducibility and Ethical Compliance
- Experimental replication : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry) for detailing materials, equipment specifications, and statistical methods .
- Ethical frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
